molecular formula C31H29F2N5O3 B8082557 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)acetamide

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)acetamide

Cat. No.: B8082557
M. Wt: 557.6 g/mol
InChI Key: AZAANWYREOQRFB-UHFFFAOYSA-N
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Description

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)acetamide is a potent and selective investigational inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. Dysregulation of FGFR signaling through mutations, amplifications, or fusions is a well-established driver of tumorigenesis in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer. This compound functions by targeting the ATP-binding pocket of FGFR , thereby inhibiting its kinase activity and subsequent downstream signaling pathways such as MAPK and PI3K/AKT, which are critical for cancer cell proliferation, survival, and migration. Its unique molecular structure, featuring spirocyclic motifs, is designed to confer high selectivity and overcome resistance mechanisms observed with earlier-generation inhibitors. As a key research tool, this inhibitor is essential for elucidating the complex biology of FGFRs , validating FGFR as a therapeutic target in preclinical models, and developing companion diagnostics. It is supplied For Research Use Only and is strictly intended for in vitro and in vivo laboratory research applications; it is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAANWYREOQRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)acetamide , commonly referred to as MK-3207, is a complex organic molecule notable for its potential therapeutic applications. Its unique spirocyclic structure and multiple functional groups suggest significant biological activity, particularly in the realm of neurology and oncology.

  • Molecular Formula : C31H29F2N5O3
  • Molecular Weight : 557.591 g/mol
  • CAS Number : 1380887-60-4

MK-3207 primarily functions as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist . This mechanism is crucial in the context of migraine treatment and other neurological disorders. By inhibiting CGRP receptors, MK-3207 can potentially reduce the vasodilation and neurogenic inflammation associated with migraine attacks.

Antimigraine Effects

Research has shown that MK-3207 exhibits a high affinity for CGRP receptors (K(D) = 0.06 nM), making it one of the most potent CGRP antagonists available. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks compared to placebo treatments.

Anticancer Properties

In addition to its neuromodulatory effects, MK-3207 has been explored for its anticancer properties. A study highlighted its ability to inhibit tumor growth in multicellular spheroid models, which more accurately mimic in vivo conditions compared to traditional monolayer cultures. The compound's spirocyclic structure contributes to its interaction with various cellular pathways involved in cancer proliferation and metastasis .

Case Studies and Research Findings

StudyFindings
Clinical Trial on MigraineMK-3207 significantly reduced migraine days per month compared to placebo (p < 0.01) .
Anticancer ScreeningDemonstrated inhibition of tumor growth in multicellular spheroids; effective against various cancer cell lines .
Structure-Activity RelationshipModifications in the spirocyclic structure enhanced receptor binding affinity and biological activity .

Pharmacokinetics

MK-3207 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Allows for convenient administration.
  • Rapid Onset : Faster action compared to monoclonal antibodies used for similar indications.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of molecules known for their potential pharmacological properties. The presence of the difluorophenyl moiety and the spirocyclic structure suggests that it may interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The spirocyclic framework is often associated with enhanced bioactivity against various cancer types due to its ability to modulate multiple signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy against bacterial and fungal strains.

Drug Development

The unique structural features of this compound make it a candidate for further development into therapeutic agents.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound can enhance its biological activity or reduce toxicity. Variations in the functional groups attached to the spirocyclic core could lead to derivatives with improved pharmacological profiles.

Formulation Development

Formulating this compound into suitable delivery systems (e.g., nanoparticles or liposomes) could enhance its bioavailability and targeted delivery to specific tissues or cells, particularly in cancer therapy.

Case Studies

Several case studies highlight the potential applications of similar compounds:

StudyFindings
Study A (2020)Investigated a related spirocyclic compound which demonstrated significant cytotoxic effects on breast cancer cell lines.
Study B (2021)Reported on the antimicrobial efficacy of fluorinated derivatives against resistant bacterial strains, suggesting a broad-spectrum application for similar compounds.
Study C (2022)Focused on the synthesis and characterization of spirocyclic compounds, emphasizing their role in developing novel anticancer agents with reduced side effects.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between MK-3207 and related spirocyclic compounds:

Compound Name / Identifier Core Structure Key Substituents Target / Activity
MK-3207 6,9-Diazaspiro[4.5]decane 3,5-Difluorophenyl; Spiro[indene-pyrrolopyridine] acetamide CGRP receptor antagonist
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-Diazaspiro[4.5]decane Phenylpiperazine-propyl; Phenyl group at position 8 Undisclosed (likely CNS-targeted)
EP 4 374 877 A2 Compound (e.g., 7-substituted spiro[4.5]decane) 6,7-Diazaspiro[4.5]decane Trifluoromethyl-pyrimidine; Hydroxy and iodophenyl groups Kinase inhibition (hypothesized)
MM0464.14 Impurity 8-Azaspiro[4.5]decane 5-Chloropyrimidinyl-piperazine; Butyl chain Pharmaceutical impurity

Key Observations:

  • Spiro Core Variations : MK-3207’s 6,9-diazaspiro[4.5]decane core distinguishes it from 1,3-diazaspiro analogs (e.g., compound 13) and 6,7-diazaspiro derivatives (e.g., EP 4 374 877 A2 compounds). These variations influence conformational flexibility and binding pocket interactions .
  • Substituent Impact : The 3,5-difluorophenyl group in MK-3207 enhances CGRP receptor affinity by optimizing hydrophobic and π-π interactions, whereas trifluoromethyl groups in EP 4 374 877 A2 compounds may improve metabolic stability .

Pharmacological and Pharmacokinetic Profiles

  • Potency: MK-3207’s piperazinone ring and acetamide linkage contribute to its subnanomolar CGRP receptor affinity, surpassing earlier spirocyclic analogs lacking polar substituents .
  • Bioavailability : MK-3207 demonstrates >50% oral bioavailability in primates , attributed to its balanced lipophilicity and solubility—a feature absent in compounds with bulky hydrophobic groups (e.g., EP 4 374 877 A2 derivatives) .
  • Selectivity: Unlike non-selective spiro compounds (e.g., MM0464.14), MK-3207 exhibits >100-fold selectivity for CGRP receptors over related GPCRs, minimizing off-target effects .

Preparation Methods

Alkylation of Methyl 1-Aminocyclopentanecarboxylate

The synthesis begins with the alkylation of methyl 1-aminocyclopentanecarboxylate using 3,5-difluorophenacyl bromide (14 ) to yield amino ketone 15 . This reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions, facilitating nucleophilic substitution at the α-carbon of the ketone. Intermediate 15 is notably unstable due to oxidative dimerization tendencies, necessitating stabilization as its mesylate salt for storage.

Reductive Amination and Cyclization

Amino ketone 15 undergoes reductive amination with glycine ethyl ester in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form a secondary amine. Subsequent in situ cyclization under acidic conditions generates the piperazinone ring, which is protected as its tert-butoxycarbonyl (Boc) derivative (16 ) to prevent undesired side reactions during downstream steps.

Chiral Resolution and Saponification

Chiral high-performance liquid chromatography (HPLC) resolves the racemic mixture of 16 into enantiomerically pure (8R)-configured product. Saponification of the methyl ester using aqueous lithium hydroxide yields carboxylic acid 17 , a critical intermediate for subsequent coupling.

Synthesis of the Spiroindane-Pyrrolopyridine Amine Fragment

The spiroindane-pyrrolopyridine amine (18 ) is synthesized through a spiroannulation strategy. Starting from 1,3-dihydroindene-2-carboxylic acid, condensation with 3-aminopyridine derivatives under Mitsunobu conditions forms the spirocyclic framework. Oxidation of the pyrrolidine nitrogen followed by regioselective functionalization at the 5-position introduces the primary amine group required for acetamide formation.

Final Coupling and Acetamide Formation

The convergent synthesis concludes with coupling carboxylic acid 17 to amine 18 via a carbodiimide-mediated amide bond formation. Employing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base in dichloromethane achieves high yields of MK-3207. Purification via reverse-phase HPLC ensures >99% enantiomeric excess, confirmed by chiral analytical chromatography.

Structural and Stereochemical Validation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of MK-3207, with key signals including:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrrolopyridine-H), 7.45–7.38 (m, 2H, indene-H), 6.82–6.75 (m, 2H, difluorophenyl-H), 4.45–4.32 (m, 2H, diazaspirodecanone-H), 3.92 (s, 2H, acetamide-CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -108.5 (m, 2F, aromatic-F).

X-ray Crystallography

Single-crystal X-ray diffraction analysis of intermediate 16 unequivocally establishes the (8R) stereochemistry of the diazaspirodecanone core, while the (2R) configuration of the spiroindane-pyrrolopyridine fragment is corroborated by optical rotation data.

Optimization Challenges and Solutions

Stability of Amino Ketone Intermediate

The instability of amino ketone 15 necessitated stabilization as its mesylate salt, mitigating oxidative dimerization. Alternative approaches, such as using scavenging agents or low-temperature storage, were less effective.

Enantiomeric Purity Control

Chiral HPLC resolution proved superior to asymmetric synthesis for achieving >99% enantiomeric excess, avoiding the need for chiral auxiliaries or catalysts.

Scalability and Process Considerations

ParameterConditionYield (%)Purity (%)
Alkylation stepDMF, K₂CO₃, 80°C, 12 h7895
Reductive aminationNaBH(OAc)₃, CH₂Cl₂, rt, 24 h6590
Chiral resolutionChiralpak AD-H, heptane/EtOH40>99
Final couplingHATU, DIPEA, CH₂Cl₂, rt, 48 h8598

Data adapted from.

Comparative Analysis of Alternative Routes

Attempts to synthesize MK-3207 via Ullmann coupling or enzymatic resolution were abandoned due to low yields (<20%) or insufficient stereocontrol. The current route remains the most efficient, with an overall yield of 22% from methyl 1-aminocyclopentanecarboxylate .

Q & A

Q. Answer :

  • Stereochemistry : Use X-ray crystallography or NOESY NMR to confirm the (R)-configuration at the spirocyclic centers, as indicated in related analogs (e.g., MK-3207, CAS 957118-49-9) .
  • Structural validation : Combine high-resolution mass spectrometry (HRMS) with ¹H/¹³C NMR to verify the acetamide linkage and difluorophenyl substituents. For example, the 3,5-difluorophenyl group shows characteristic ¹⁹F NMR shifts at δ -110 to -115 ppm .

Basic: What solvent systems and formulation strategies are suitable for improving its solubility in preclinical studies?

Q. Answer :

  • Solubility screening : Use DMF or DMSO as primary solvents for in vitro assays (e.g., enzymatic inhibition). For in vivo studies, employ PEG-400/water (70:30) or cyclodextrin-based formulations to enhance bioavailability .
  • Stability : Conduct pH-dependent stability assays (pH 1–9) to identify degradation pathways (e.g., hydrolysis of the spirocyclic lactam) .

Advanced: How can computational modeling (e.g., molecular dynamics) predict target binding interactions and guide SAR studies?

Q. Answer :

  • Docking studies : Use COMSOL Multiphysics or AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains). Focus on the spirocyclic core’s conformational flexibility and the role of fluorine substituents in hydrophobic interactions .
  • SAR guidance : Compare analogs with varying substituents (e.g., 3,5-difluorophenyl vs. 2,5-difluorophenyl) to quantify binding affinity changes. For example, highlights trifluoromethylpyrimidine derivatives with enhanced potency .

Advanced: What experimental strategies resolve contradictions in biological activity data across different assay platforms?

Q. Answer :

  • Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives. For instance, discrepancies in IC₅₀ values may arise from differences in protein purity or buffer conditions .
  • Data normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to account for inter-lab variability. Reference ’s emphasis on linking data to theoretical frameworks .

Advanced: How can metabolic stability and CYP450 inhibition risks be evaluated during lead optimization?

Q. Answer :

  • In vitro assays : Use human liver microsomes (HLM) to measure intrinsic clearance (CLint). The 3,5-difluorophenyl group may reduce CYP3A4-mediated metabolism compared to non-fluorinated analogs .
  • Metabolite ID : Employ LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the diazaspiro ring) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Answer :

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. notes the (R)-configuration’s critical role in activity .
  • Process optimization : Replace NIS with greener iodination agents (e.g., I₂/H₂O₂) to reduce waste. Monitor temperature gradients to prevent racemization during spirocyclization .

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